molecular formula C19H18N2O4S B6313835 Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate CAS No. 1042663-55-7

Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate

Cat. No.: B6313835
CAS No.: 1042663-55-7
M. Wt: 370.4 g/mol
InChI Key: MTGJCTDSJVKEOG-VKAVYKQESA-N
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Description

Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-2-phenylacetate with phenylsulfonyl chloride to introduce the phenylsulfonyl group. This is followed by nitrilation and vinylation steps to complete the synthesis. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity and specificity, while the nitrilo and vinyl groups may participate in covalent interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-nitrilo-2-(methylsulfonyl)vinyl)amino)-2-phenylacetate
  • Ethyl 2-((2-nitrilo-2-(trifluoromethylsulfonyl)vinyl)amino)-2-phenylacetate

Uniqueness

Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-25-19(22)18(15-9-5-3-6-10-15)21-14-17(13-20)26(23,24)16-11-7-4-8-12-16/h3-12,14,18,21H,2H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGJCTDSJVKEOG-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C1=CC=CC=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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